molecular formula C9H8N2 B3352074 1-Ethenylindazole CAS No. 41917-25-3

1-Ethenylindazole

Cat. No.: B3352074
CAS No.: 41917-25-3
M. Wt: 144.17 g/mol
InChI Key: PLWOURZNEOAFHE-UHFFFAOYSA-N
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Description

1-Ethenylindazole is a heterocyclic organic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and applications in medicinal chemistry The structure of this compound consists of a fused benzene and pyrazole ring with an ethenyl group attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenylindazole can be synthesized through several methods, including:

    Cyclization Reactions: One common method involves the cyclization of ortho-substituted anilines with hydrazines under acidic or basic conditions. This reaction forms the indazole core, which can then be functionalized to introduce the ethenyl group.

    Transition Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or copper, can facilitate the formation of the indazole ring through cross-coupling reactions. For example, the reaction of ortho-halogenated anilines with alkenyl halides in the presence of a palladium catalyst can yield this compound.

    Reductive Cyclization: Another approach involves the reductive cyclization of ortho-nitrobenzylidene hydrazones using reducing agents like sodium borohydride or zinc in acetic acid.

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the choice of solvents and catalysts is crucial to minimize byproducts and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylindazole undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Ethyl-substituted indazoles.

    Substitution: Halogenated, nitrated, and sulfonated indazoles.

Scientific Research Applications

1-Ethenylindazole has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds

    Biology: this compound derivatives have shown potential as enzyme inhibitors and receptor modulators. They are studied for their ability to interact with biological targets, such as kinases and G-protein-coupled receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.

    Industry: this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 1-ethenylindazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. Additionally, this compound can interact with G-protein-coupled receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-Ethenylindazole can be compared with other indazole derivatives, such as:

    1-Methylindazole: Similar in structure but with a methyl group instead of an ethenyl group. It exhibits different reactivity and biological activity.

    1-Phenylindazole: Contains a phenyl group, leading to distinct chemical properties and applications.

    2-Ethenylindazole:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-ethenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-11-9-6-4-3-5-8(9)7-10-11/h2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWOURZNEOAFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2=CC=CC=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485457
Record name 1-ethenylindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41917-25-3
Record name 1-ethenylindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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